molecular formula C10H13Cl2NO B6162572 (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride CAS No. 2512216-81-6

(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride

Cat. No.: B6162572
CAS No.: 2512216-81-6
M. Wt: 234.1
InChI Key:
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Description

(3R)-3-(3-Chlorophenoxy)pyrrolidine hydrochloride, also known as CP-Pyrrolidine, is a chemical compound that is widely used in scientific research and is known for its ability to act as a chiral resolving agent. CP-Pyrrolidine is a white crystalline solid that is soluble in water, alcohol, and many other solvents. It has a molecular formula of C9H12ClNO2•HCl and a molecular weight of 225.67 g/mol. CP-Pyrrolidine has a melting point of 155-156°C and a boiling point of 260-265°C.

Mechanism of Action

(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene acts as a chiral resolving agent by forming a diastereomeric salt with the enantiomers of a chiral compound. The formation of the diastereomeric salt results in the separation of the enantiomers, which can then be isolated and characterized.
Biochemical and Physiological Effects
(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene is not known to have any significant biochemical or physiological effects on humans or other organisms. It is considered to be a relatively safe compound and has been used in scientific research for many years without any reported adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene in lab experiments is its ability to act as a chiral resolving agent. This makes it an ideal choice for separating enantiomers of chiral compounds. However, (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene is not suitable for use in all experiments, as it may not be the most effective chiral resolving agent for certain compounds. Additionally, (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene is not soluble in all solvents, so it may not be suitable for use in some experiments.

Future Directions

There are a number of potential future directions for (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene research. These include the development of more efficient and cost-effective synthesis methods, the development of more effective chiral resolving agents, and the exploration of potential applications for (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene in other areas of research such as drug discovery and development. Additionally, further research into the biochemical and physiological effects of (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene could be beneficial, as this could lead to the development of more effective and safer chiral resolving agents.

Synthesis Methods

(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene can be synthesized using a reaction between 3-chlorophenol and pyrrolidine. The reaction is conducted in a polar solvent such as methanol or ethanol, and a base such as potassium carbonate is added to catalyze the reaction. The reaction is exothermic, and the product is isolated by crystallization. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

(3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene is widely used in scientific research due to its ability to act as a chiral resolving agent. It is commonly used to separate enantiomers of chiral compounds, such as amino acids, proteins, and carbohydrates. (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloridene is also used to synthesize pharmaceuticals, pesticides, and other organic compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-(3-chlorophenoxy)pyrrolidine hydrochloride involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a base to form (3R)-3-(3-chlorophenoxy)pyrrolidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chlorophenol", "pyrrolidine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chlorophenol is reacted with pyrrolidine in the presence of a base to form (3R)-3-(3-chlorophenoxy)pyrrolidine.", "Step 2: (3R)-3-(3-chlorophenoxy)pyrrolidine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

2512216-81-6

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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